Cas no 124236-38-0 (Methyl 5-(trifluoroMethyl)nicotinate)
Methyl 5-(trifluoroMethyl)nicotinate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 5-(trifluoroMethyl)nicotinate
- 3-Pyridinecarboxylic acid, 5-(trifluoroMethyl)-, Methyl ester
- 5-(Trifluoromethyl)nicotinic acid methyl ester
- 5-Trifluoromethyl-nicotinic acid methyl ester
- DB-334652
- TS-02915
- methyl 3-(trifluoromethyl)-5-pyridinecarboxylate
- CS-0321133
- 124236-38-0
- methyl5-(trifluoromethyl)nicotinate
- MFCD11100701
- methyl 5-(trifluoromethyl)pyridine-3-carboxylate
- G63867
- AKOS015966364
- SCHEMBL1439960
- ZEA23638
-
- MDL: MFCD11100701
- Inchi: 1S/C8H6F3NO2/c1-14-7(13)5-2-6(4-12-3-5)8(9,10)11/h2-4H,1H3
- InChI Key: PVCBBYUBDLIXJI-UHFFFAOYSA-N
- SMILES: FC(C1C=NC=C(C(=O)OC)C=1)(F)F
Computed Properties
- Exact Mass: 205.03508
- Monoisotopic Mass: 205.03506292g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 39.2Ų
Experimental Properties
- PSA: 39.19
Methyl 5-(trifluoroMethyl)nicotinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM178973-1g |
Methyl 5-(trifluoromethyl)nicotinate |
124236-38-0 | 95% | 1g |
$577 | 2021-08-05 | |
| TRC | M065140-50mg |
Methyl 5-(Trifluoromethyl)nicotinate |
124236-38-0 | 50mg |
$ 195.00 | 2022-06-04 | ||
| TRC | M065140-100mg |
Methyl 5-(Trifluoromethyl)nicotinate |
124236-38-0 | 100mg |
$ 320.00 | 2022-06-04 | ||
| Chemenu | CM178973-1g |
Methyl 5-(trifluoromethyl)nicotinate |
124236-38-0 | 95% | 1g |
$577 | 2022-06-13 | |
| Aaron | AR000MGB-100mg |
3-Pyridinecarboxylic acid, 5-(trifluoromethyl)-, methyl ester |
124236-38-0 | 95% | 100mg |
$60.00 | 2025-02-13 | |
| Aaron | AR000MGB-250mg |
3-Pyridinecarboxylic acid, 5-(trifluoromethyl)-, methyl ester |
124236-38-0 | 95% | 250mg |
$102.00 | 2025-02-13 | |
| Aaron | AR000MGB-1g |
3-Pyridinecarboxylic acid, 5-(trifluoromethyl)-, methyl ester |
124236-38-0 | 95% | 1g |
$275.00 | 2025-02-13 | |
| 1PlusChem | 1P000M7Z-1g |
3-Pyridinecarboxylic acid, 5-(trifluoromethyl)-, methyl ester |
124236-38-0 | 95% | 1g |
$358.00 | 2024-07-10 | |
| A2B Chem LLC | AA27999-1g |
Methyl 5-(trifluoromethyl)nicotinate |
124236-38-0 | 95% | 1g |
$289.00 | 2024-04-20 | |
| Apollo Scientific | PC300983-100mg |
Methyl 5-(trifluoromethyl)pyridine-3-carboxylate |
124236-38-0 | 100mg |
£87.00 | 2025-02-21 |
Methyl 5-(trifluoroMethyl)nicotinate Suppliers
Methyl 5-(trifluoroMethyl)nicotinate Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on Methyl 5-(trifluoroMethyl)nicotinate
Recent Advances in the Application of Methyl 5-(Trifluoromethyl)nicotinate (CAS: 124236-38-0) in Chemical Biology and Pharmaceutical Research
Methyl 5-(trifluoromethyl)nicotinate (CAS: 124236-38-0) is a fluorinated nicotinic acid derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological and metabolic disorders. Recent studies have highlighted its potential in drug discovery, with a focus on its role as a building block for novel kinase inhibitors and G protein-coupled receptor (GPCR) modulators.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of Methyl 5-(trifluoromethyl)nicotinate in the development of selective PI3Kδ inhibitors. The trifluoromethyl group was found to enhance binding affinity and metabolic stability, making it a valuable moiety for optimizing pharmacokinetic properties. Researchers synthesized a series of derivatives, with compound 7c (derived from 124236-38-0) showing promising activity in preclinical models of autoimmune diseases.
In the field of neurodegenerative disease research, a team from Harvard Medical School reported the use of this compound as a precursor for developing novel α7 nicotinic acetylcholine receptor (nAChR) positive allosteric modulators. The study, published in ACS Chemical Neuroscience, revealed that derivatives of Methyl 5-(trifluoromethyl)nicotinate exhibited improved blood-brain barrier penetration compared to non-fluorinated analogs, suggesting potential applications in Alzheimer's disease therapy.
Recent advances in synthetic methodology have also expanded the applications of 124236-38-0. A 2024 Nature Communications paper described a novel palladium-catalyzed cross-coupling reaction that enables efficient functionalization of the pyridine ring at the 2-position while preserving the methyl ester and trifluoromethyl groups. This breakthrough has significantly expanded the structural diversity accessible from this key intermediate.
From a pharmaceutical development perspective, Methyl 5-(trifluoromethyl)nicotinate has shown particular promise in metabolic disease research. A recent collaboration between academic and industry researchers demonstrated its incorporation into a new class of GPR119 agonists for type 2 diabetes treatment. The resulting compounds displayed improved glucose-dependent insulin secretion with reduced risk of hypoglycemia compared to existing therapies.
Ongoing research continues to explore the potential of this compound in various therapeutic areas. Current studies are investigating its use in developing: 1) novel antiviral agents targeting RNA-dependent RNA polymerases, 2) next-generation radiopharmaceuticals for PET imaging, and 3) covalent inhibitors for challenging oncology targets. The unique electronic properties imparted by the trifluoromethyl group appear to be key to many of these applications.
As research progresses, the importance of Methyl 5-(trifluoromethyl)nicotinate as a versatile building block in medicinal chemistry continues to grow. Future directions likely include further exploration of its applications in targeted protein degradation (PROTACs) and as a component of bifunctional small molecules for chemical biology probes. The compound's commercial availability and well-established synthesis routes make it particularly attractive for both academic and industrial research programs.
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